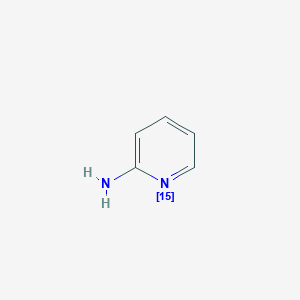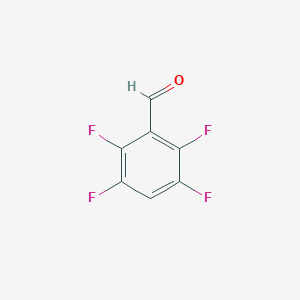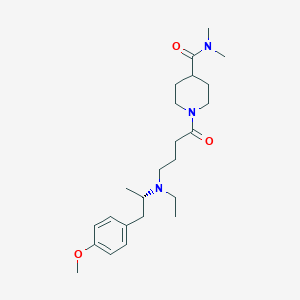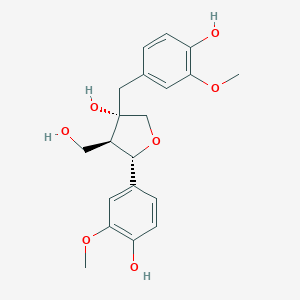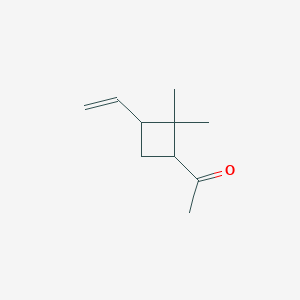
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, also known as VE, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. VE is a cyclic ketone that is derived from cyclobutane, an organic compound commonly used in the synthesis of other chemicals. In
Mechanism Of Action
The mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and nitric oxide synthase.
Biochemical And Physiological Effects
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, as well as reduce pain and swelling in animal models of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Future Directions
There are several future directions for research involving 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. One area of research is the development of new drugs based on the structure of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also be used as a starting material for the synthesis of other compounds with unique properties. Another area of research is the investigation of the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, which may help to elucidate its anti-inflammatory and analgesic effects. Finally, future research may focus on improving the synthesis method of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone to make it more efficient and cost-effective.
Conclusion:
In conclusion, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, and its relative ease of synthesis makes it a useful building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone and to explore its potential applications in different areas of research.
Synthesis Methods
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be synthesized through a multistep process involving the reaction of cyclobutane with various reagents such as sodium hydride, iodine, and acetic anhydride. The resulting product is then subjected to a series of reactions involving the addition of ethylene, followed by oxidation and dehydration to yield 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. The synthesis of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In organic synthesis, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds with unique properties. In materials science, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a precursor for the synthesis of polymers and other materials with desirable properties.
properties
CAS RN |
109682-70-4 |
|---|---|
Product Name |
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(3-ethenyl-2,2-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-5-8-6-9(7(2)11)10(8,3)4/h5,8-9H,1,6H2,2-4H3 |
InChI Key |
SKYLYSZZCCZWHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C1(C)C)C=C |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C=C |
synonyms |
Ethanone, 1-(3-ethenyl-2,2-dimethylcyclobutyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




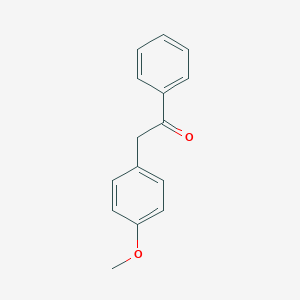
![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)

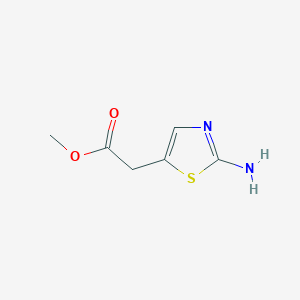
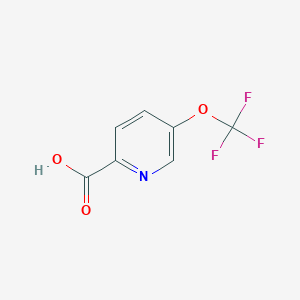
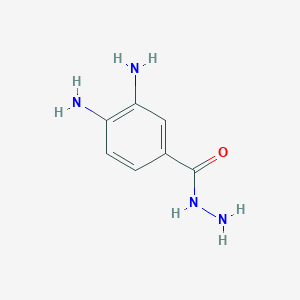
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
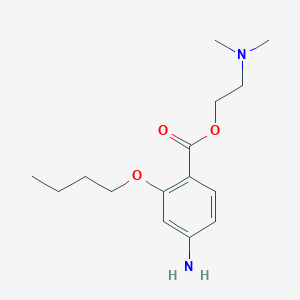
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
